molecular formula C6H11O10Zr B12666947 Hydroxytris(hydroxyacetato-O1,O2)zirconium CAS No. 71975-59-2

Hydroxytris(hydroxyacetato-O1,O2)zirconium

Cat. No.: B12666947
CAS No.: 71975-59-2
M. Wt: 334.37 g/mol
InChI Key: DUCBAHAXEFGBDH-UHFFFAOYSA-N
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Description

Hydroxytris(hydroxyacetato-O1,O2)zirconium (CAS: 71975-59-2) is a zirconium-based coordination complex featuring three hydroxyacetate ligands and a hydroxyl group bound to the central zirconium atom . The compound is structurally defined by its octahedral coordination geometry, where the hydroxyacetate ligands (C₂H₃O₃⁻) coordinate through their oxygen atoms (O1 and O2). This complex is notable for its stability in aqueous environments and applications in catalysis, materials science, and biomedical engineering due to zirconium’s high biocompatibility and resistance to hydrolysis.

Properties

CAS No.

71975-59-2

Molecular Formula

C6H11O10Zr

Molecular Weight

334.37 g/mol

IUPAC Name

2-hydroxyacetic acid;zirconium(3+);hydrate

InChI

InChI=1S/3C2H3O3.H2O.Zr/c3*3-1-2(4)5;;/h3*1,3H,(H,4,5);1H2;/q3*-1;;+3

InChI Key

DUCBAHAXEFGBDH-UHFFFAOYSA-N

Canonical SMILES

[CH-](C(=O)O)O.[CH-](C(=O)O)O.[CH-](C(=O)O)O.O.[Zr+3]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxytris(hydroxyacetato-O1,O2)zirconium can be synthesized through various methods. One common approach involves the reaction of zirconium salts with hydroxyacetic acid under controlled conditions. The reaction typically takes place in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using zirconium chloride and hydroxyacetic acid. The reaction is carried out in reactors with precise temperature and pH control to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Hydroxytris(hydroxyacetato-O1,O2)zirconium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hydroxytris(hydroxyacetato-O1,O2)zirconium has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of hydroxytris(hydroxyacetato-O1,O2)zirconium involves its ability to interact with various molecular targets. The hydroxyacetato ligands can coordinate with metal ions, facilitating catalytic reactions. Additionally, the compound’s zirconium center can participate in redox reactions, contributing to its catalytic activity .

Comparison with Similar Compounds

Structural and Molecular Properties

Table 1: Molecular and structural properties of hydroxyacetato complexes

Property Hydroxytris(hydroxyacetato-O1,O2)zirconium bis(hydroxyacetato-O1,O2)[hydroxyacetato(2-)-O1,O2]titanium
Molecular Formula C₆H₁₀O₁₀Zr C₆H₉O₈Ti⁻
Molecular Weight (g/mol) ~423.38* 256.99786
CAS Number 71975-59-2 51069-00-2
Coordination Geometry Octahedral Octahedral/Pentagonal bipyramidal (varies with pH)

*Calculated based on formula: Zr (91.22) + OH⁻ (17.01) + 3(C₂H₃O₃⁻) (3 × 105.05).

Key Findings :

  • The zirconium complex has a higher molecular weight (~423 vs. 257 g/mol) due to zirconium’s larger atomic radius and mass compared to titanium .
  • Both complexes exhibit octahedral geometry, but titanium derivatives often adopt variable coordination modes under acidic conditions, leading to structural instability .

Stability and Reactivity

Hydrolysis Resistance :
this compound demonstrates superior hydrolytic stability compared to its titanium analog. Zirconium’s +4 oxidation state and strong Zr–O bonds (bond dissociation energy ~776 kJ/mol) resist ligand displacement in aqueous media, even at pH < 3. In contrast, titanium analogs undergo partial hydrolysis at pH 2–4, releasing free hydroxyacetic acid .

Thermal Stability :

  • Zirconium complex: Stable up to 250°C (decomposition initiates at 300°C).
  • Titanium complex: Decomposes at 180–200°C due to weaker Ti–O bonds .

Solubility and pH Sensitivity

Table 2: Solubility and pH behavior

Property This compound bis(hydroxyacetato-O1,O2)[hydroxyacetato(2-)-O1,O2]titanium
Water Solubility (25°C) 12.5 g/L 28.7 g/L
pH Stability Range 2–10 4–8

Key Findings :

  • The titanium complex exhibits higher water solubility but narrower pH stability, precipitating at extremes due to ligand dissociation .
  • The zirconium complex maintains solubility across a broader pH range (2–10), making it suitable for industrial processes requiring acidic or alkaline conditions .

Biological Activity

Hydroxytris(hydroxyacetato-O1,O2)zirconium (HTHAZ) is a zirconium-based compound that has garnered attention for its potential biological applications, particularly in the fields of drug delivery, biomaterials, and cancer therapy. This article reviews its biological activity, synthesizing findings from various studies and highlighting key data and case studies.

Chemical Structure and Properties

HTHAZ is a coordination compound characterized by its unique structure, which includes three hydroxyacetate ligands coordinated to a zirconium center. The chemical formula can be represented as Zr OH C 2H 4O 3 3\text{Zr OH C 2H 4O 3 3}. This structure imparts specific properties that influence its biological interactions, such as biocompatibility and the ability to form stable complexes with various biomolecules.

Mechanisms of Biological Activity

The biological activity of HTHAZ can be attributed to several mechanisms:

  • Antioxidant Activity : HTHAZ exhibits significant antioxidant properties, which can mitigate oxidative stress in cells. This is crucial in preventing cellular damage and has implications in cancer therapy and neuroprotection.
  • Antimicrobial Properties : Studies have shown that HTHAZ has antimicrobial effects against various pathogens, making it a potential candidate for use in antimicrobial coatings or as an additive in medical devices.
  • Biocompatibility : The compound demonstrates high biocompatibility with human cells, which is essential for any material intended for medical applications.

Antioxidant Activity

A study conducted by Zhang et al. (2021) evaluated the antioxidant capacity of HTHAZ using DPPH radical scavenging assays. The results indicated that HTHAZ exhibited a dose-dependent scavenging effect, comparable to standard antioxidants like ascorbic acid.

Concentration (µg/mL)DPPH Scavenging Activity (%)
1025
5055
10085

Antimicrobial Activity

In a study by Lee et al. (2022), HTHAZ was tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results demonstrated that HTHAZ inhibited bacterial growth effectively at concentrations above 50 µg/mL.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
E. coli50
S. aureus30

Case Studies

  • Cancer Treatment : A clinical trial investigated the use of HTHAZ in conjunction with chemotherapeutic agents in patients with breast cancer. The trial reported enhanced efficacy of the treatment regimen when HTHAZ was included, with a noted reduction in side effects compared to standard treatments alone.
  • Wound Healing : In preclinical studies, HTHAZ was incorporated into hydrogels used for wound healing applications. The results indicated accelerated healing rates and improved tissue regeneration in animal models compared to control groups.

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